(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone
Overview
Description
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is a chemical compound with the molecular formula C13H17IN2O and a molecular weight of 344.19 g/mol . This compound is characterized by the presence of an ethyl-substituted piperazine ring and an iodophenyl group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone typically involves the reaction of 4-iodobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone undergoes various types of chemical reactions, including:
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDFYCBEGWGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.